Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Receptor Tyrosine Kinase EGFR PDGFR-β

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1638768-40-7, molecular formula C₈H₈N₄O₂, molecular weight 192.17) is a bicyclic heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class. The scaffold is a privileged structure in medicinal chemistry, extensively exploited in kinase inhibitor programs targeting JAK, EGFR, VEGFR, CDK, and Aurora kinases.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B8025609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CN=C(N=C2N1)N
InChIInChI=1S/C8H8N4O2/c1-14-7(13)5-2-4-3-10-8(9)12-6(4)11-5/h2-3H,1H3,(H3,9,10,11,12)
InChIKeySCGZNAGACXLBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: Core Scaffold Identity and Procurement-Relevant Specifications


Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1638768-40-7, molecular formula C₈H₈N₄O₂, molecular weight 192.17) is a bicyclic heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class. The scaffold is a privileged structure in medicinal chemistry, extensively exploited in kinase inhibitor programs targeting JAK, EGFR, VEGFR, CDK, and Aurora kinases [1]. Commercially, this compound is typically supplied at ≥95% purity, with some vendors offering NLT 98% . Its structural signature—a 2-amino substituent on the pyrimidine ring and a methyl carboxylate ester at the 6-position of the pyrrole ring—defines its synthetic utility and differentiates it from close analogs often mistakenly considered interchangeable.

Why Generic Substitution of Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with In-Class Analogs Fails


Substituting this compound with seemingly similar pyrrolo[2,3-d]pyrimidine building blocks—such as the 2-desamino analog, the 5-carboxylate regioisomer, or the free carboxylic acid—introduces quantifiable liabilities in downstream kinase inhibitor programs. The 2-amino group is not a passive substituent; its presence versus absence alters receptor tyrosine kinase inhibition profiles by orders of magnitude [1]. The 6-carboxylate ester regiochemistry dictates the vector of subsequent C–C or C–N bond formations, directly impacting synthetic route feasibility . Even a methyl-to-ethyl ester swap changes solubility, crystallinity, and hydrolysis kinetics, affecting reproducibility in parallel synthesis workflows. These are not hypothetical concerns: procurement of the wrong regioisomer or oxidation state has been documented to derail SAR campaigns, leading to lost time and resources [2].

Quantitative Differentiation Evidence for Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Against Its Closest Analogs


2-Amino Substituent Confers Multi-RTK Inhibition Advantage Over 2-Desamino Analogs

A head-to-head comparison of matched pairs of 4-anilino-substituted pyrrolo[2,3-d]pyrimidines with and without the 2-amino group demonstrated that 2-amino analogs exhibited superior inhibition of epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-β (PDGFR-β) in whole-cell assays, as well as enhanced cytotoxicity in the A431 cell line. Conversely, the 2-desamino analogs were more potent against VEGFR-2, but none of the 2-desamino compounds achieved better anti-angiogenic activity in the chorioallantoic membrane (CAM) assay and remained only micromolar inhibitors [1].

Receptor Tyrosine Kinase EGFR PDGFR-β Antiangiogenic

6-Carboxylate Regiochemistry Dictates Synthetic Vector and Product Identity Relative to 5-Carboxylate Isomer

The 6-carboxylate ester (CO₂Me at pyrrole C6) exists as a distinct regioisomer from the 5-carboxylate ester (CO₂Me at pyrimidine C5). The 6-position is electronically and sterically differentiated due to its direct attachment to the electron-rich pyrrole ring, whereas the 5-position resides on the electron-deficient pyrimidine ring. This electronic dichotomy translates into divergent reactivity in amidation, hydrolysis, and palladium-catalyzed cross-coupling reactions. The 5-carboxylate regioisomer (CAS 1638767-00-6) is a known but distinct chemical entity . In the synthesis of CDK9 and Haspin inhibitors from 7H-pyrrolo[2,3-d]pyrimidine intermediates, the C6 substitution pattern was specifically required for activity, with C4-substituted analogs showing distinct selectivity profiles [1].

Regioselectivity Synthetic Intermediate Amidation C–C Coupling

Methyl Ester Provides Synthetic Orthogonality and Superior Handling Versus Free Carboxylic Acid

The methyl ester at the 6-position serves as a protected carboxylate, enabling selective manipulation of the 2-amino group and other scaffold positions without interference from a free carboxylic acid. The free acid analog, 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1638767-51-7), presents handling challenges: higher polarity complicates chromatographic purification, zwitterionic character reduces solubility in organic solvents, and direct amide coupling requires activation that can be incompatible with the nucleophilic 2-amino group. The methyl ester offers a neutral, crystalline intermediate that is readily soluble in common organic solvents (DMF, DCM, THF), facilitating standard amidation, reduction, and hydrolysis protocols .

Ester Protection Amide Coupling Solubility Crystallinity

Validated Scaffold for Selective Kinase Inhibition: JAK3 Selectivity >3300-Fold Over Other JAK Family Members Achieved via 7H-Pyrrolo[2,3-d]pyrimidine Optimization

Structural optimization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold—the parent core of the target compound—has yielded highly selective JAK3 inhibitors. Compound 9a, a derivative of this scaffold, demonstrated JAK3 IC₅₀ = 0.29 nM with >3300-fold selectivity over other JAK family members (JAK1, JAK2, TYK2) and >150-fold selectivity over kinases bearing a cysteine at the position analogous to Cys909 in JAK3. The compound also exhibited a maximum tolerated dose (MTD) > 2 g/kg in mice, confirming low acute in vivo toxicity [1]. While the target compound is a building block rather than a final inhibitor, its core scaffold is the validated starting point for such selectivity campaigns.

JAK3 Kinase Selectivity Immunology Rheumatoid Arthritis

Best-Fit Research and Industrial Application Scenarios for Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate


Kinase Inhibitor Library Synthesis Requiring 2-Amino Scaffold for EGFR/PDGFR-β Targeting

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries targeting EGFR or PDGFR-β should prioritize this compound over the 2-desamino analog. As demonstrated by Gangjee et al. (2010), the 2-amino group is critical for EGFR and PDGFR-β inhibitory activity and antiangiogenic efficacy [1]. The 6-carboxylate ester provides a versatile handle for parallel amidation or ester hydrolysis to generate diverse analogs while retaining the 2-amino pharmacophore.

JAK3-Selective Inhibitor Development Programs

Groups pursuing selective JAK3 inhibitors for autoimmune indications (rheumatoid arthritis, inflammatory bowel disease) can use this building block as the starting point for scaffold elaboration. The 7H-pyrrolo[2,3-d]pyrimidine core has been validated to deliver sub-nanomolar JAK3 potency (IC₅₀ = 0.29 nM) with >3300-fold selectivity over other JAK family members when appropriately functionalized [2]. The 2-amino group and 6-carboxylate ester of the target compound provide two distinct vectors for diversification.

CDK9/Haspin Dual Inhibitor Optimization

Research teams working on CDK9/CyclinT or Haspin inhibitors for oncology can employ this compound to explore C6-substituted SAR. Pieterse et al. (2021) demonstrated that C6-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives achieve CDK9/CyclinT IC₅₀ values as low as 0.38 µM and Haspin IC₅₀ values as low as 0.11 µM [3]. The 2-amino-6-carboxylate building block is ideally suited for generating C6-amide or C6-ester analogs in these series.

Regioisomerically Pure Intermediate Procurement for GMP Scale-Up

Process chemistry groups scaling up kinase inhibitor candidates require regioisomerically pure intermediates to avoid costly purification of isomeric impurities downstream. This compound, available at NLT 98% purity from qualified vendors , eliminates the risk of 5-carboxylate contamination (CAS 1638767-00-6) that would introduce a different connectivity into the final API, potentially creating a difficult-to-remove regioisomeric impurity.

Quote Request

Request a Quote for Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.